Methyl 4-bromo-2-methoxynicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 4-bromo-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3 |
InChI Key |
XXLMUFBQNILYGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)OC)Br |
Origin of Product |
United States |
Structural Significance of Pyridine 3 Carboxylates As Chemical Scaffolds
Pyridine-3-carboxylates, also known as nicotinates, are a class of organic compounds derived from nicotinic acid. wikipedia.org The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in many biologically active compounds. nih.govwikipedia.org The presence of the carboxylate group at the 3-position provides a key handle for synthetic modifications, allowing chemists to introduce a variety of functional groups and build more complex molecules. researchgate.netresearchgate.netrsc.org The nitrogen atom in the pyridine ring influences the electron distribution, making the ring electron-deficient and affecting its reactivity in chemical reactions. wikipedia.org This electronic nature, combined with the directing effects of the carboxylate group, allows for regioselective functionalization of the pyridine ring, a crucial aspect of targeted synthesis.
The Strategic Importance of Halogenated Pyridine Building Blocks
Halogenated pyridines are indispensable tools in organic synthesis. nih.gov The introduction of a halogen atom, such as bromine or chlorine, onto the pyridine (B92270) ring dramatically enhances its synthetic utility. nih.gov Halogens can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of substituents. rsc.org Furthermore, they are key participants in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated pyridines, including brominated nicotinates, highly sought-after intermediates for the synthesis of complex organic molecules with diverse applications. nih.govacs.org
Role of Methoxy Substituted Pyridines in Enabling Chemical Transformations
The methoxy (B1213986) group (–OCH3) is a small yet powerful substituent that can significantly influence the properties and reactivity of a pyridine (B92270) ring. nih.gov Its electron-donating nature can modulate the electronic character of the pyridine core, impacting its reactivity in various transformations. researchgate.netresearchgate.net In the context of nicotinic acid derivatives, a methoxy group can direct the regioselectivity of electrophilic aromatic substitution reactions and influence the acidity of nearby protons. Moreover, the methoxy group can be a precursor to a hydroxyl group through demethylation, providing another point for synthetic diversification. researchgate.net The strategic placement of a methoxy group can therefore be a key design element in the synthesis of targeted molecules with specific biological or material properties. nih.gov
Overview of Methyl 4 Bromo 2 Methoxynicotinate As a Versatile Synthetic Intermediate
Preparative Routes from Precursor Pyridines
The synthesis of this compound typically originates from functionalized pyridine derivatives. The core challenge lies in the sequential and regioselective introduction of the bromo, methoxy, and methyl ester groups onto the pyridine ring. The order of these transformations can vary, but a common approach involves starting with a pre-functionalized nicotinic acid or pyridine-3-carboxylate derivative.
Regioselective Bromination Strategies for Pyridine-3-carboxylates
Achieving regioselective bromination at the C-4 position of a pyridine ring is a significant synthetic hurdle. The direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, often leading to mixtures of isomers or requiring late-stage functionalization. nih.gov A common strategy to control the position of bromination involves starting with a precursor that directs the electrophilic attack or using a Sandmeyer-type reaction on a pre-installed amino group.
For instance, a plausible route involves the diazotization of a 4-aminopyridine derivative. The synthesis could begin with 2-methyl-4-aminopyridine, which is first reacted with an acid like hydrobromic acid. google.com Subsequent treatment with bromine and a sodium nitrite solution at low temperatures (e.g., -10 to 0 °C) can replace the amino group with a bromine atom, yielding the 4-bromo derivative. google.comgoogle.com This method offers high regioselectivity, as the position of the bromo substituent is predetermined by the location of the starting amino group.
Another approach involves the direct bromination of a suitably activated pyridine derivative. However, controlling the selectivity for the C-4 position over the C-5 or other positions requires careful selection of the substrate and brominating agent.
Introduction of the Methoxy Group via Nucleophilic Substitution Reactions
The introduction of the methoxy group at the C-2 position is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine nitrogen atom activates the ortho (C-2) and para (C-4) positions towards nucleophilic attack. Therefore, a precursor with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the C-2 position is required.
The reaction generally involves treating a 2-halopyridine derivative with sodium methoxide in a suitable solvent like methanol (B129727). The methoxide ion displaces the halide to form the 2-methoxy pyridine derivative. This reaction is a cornerstone in the synthesis of many substituted pyridines. For example, similar methodologies are used in the preparation of precursors for biomimetic metal ion chelates, where a bromo-substituted pyridine is functionalized. mdpi.com
Esterification Procedures for Nicotinic Acid Derivatives
The final step in many synthetic routes is the conversion of the carboxylic acid group at the C-3 position into a methyl ester. This is a standard esterification reaction, most commonly the Fischer esterification. The process involves reacting the nicotinic acid derivative with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. researchgate.netchemicalbook.com The mixture is typically heated under reflux for several hours to drive the reaction to completion. chemicalbook.com
A complete synthetic sequence could, therefore, involve starting with a compound like 2-chloro-4-aminonicotinic acid, performing the Sandmeyer reaction to introduce the bromine at C-4, followed by nucleophilic substitution with methoxide to replace the chlorine at C-2, and finally, esterification of the C-3 carboxylic acid.
Development and Optimization of Reaction Conditions
The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and pressure.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can dramatically influence the outcome of each synthetic step. Solvent polarity, aprotic versus protic nature, and boiling point are all critical factors.
In nucleophilic substitution reactions to introduce the methoxy group, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction rate compared to less polar solvents. However, in some cases, less polar solvents such as tetrahydrofuran (THF) or ethyl acetate (AcOEt) have been shown to improve the selectivity of reactions on heterocyclic rings, such as the methylation of 6-bromopurine. nih.gov For the esterification step, methanol serves as both a reagent and a solvent. chemicalbook.com In bromination reactions, the choice can range from aqueous acidic solutions for Sandmeyer reactions to chlorinated solvents like dichloromethane for other brominating agents. google.comorgsyn.org
The following table illustrates hypothetical solvent effects on the yield and selectivity of a key reaction step, based on general principles observed in similar syntheses. nih.govscielo.br
| Solvent | Relative Polarity | Hypothetical Yield (%) | Hypothetical Selectivity (%) | Remarks |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | High | 85 | 90 | High reactivity, potential for side reactions. |
| Acetonitrile | High | 80 | 95 | Good balance of conversion and selectivity. scielo.br |
| Tetrahydrofuran (THF) | Medium | 70 | 98 | Higher selectivity, may require longer reaction times or higher temperatures. nih.gov |
| Dichloromethane (DCM) | Medium | 65 | 92 | Commonly used, but may be less efficient for SNAr. |
| Toluene | Low | 50 | 95 | Low reactivity, requires higher temperatures. |
Temperature and Pressure Influence on Synthetic Efficiency
Temperature is a critical parameter for controlling reaction rates and managing potential side reactions. Most organic reactions, including esterification and nucleophilic substitution, proceed faster at elevated temperatures. For example, esterification of nicotinic acid derivatives is typically performed at the reflux temperature of methanol (around 65 °C) to ensure a reasonable reaction time. researchgate.net
However, higher temperatures can also decrease selectivity by providing enough energy to overcome the activation barriers for undesired side reactions. scielo.br In the case of the methylation of 6-bromopurine, it was found that while higher temperatures (140-180 °C) were needed to drive the reaction in less polar solvents, using a more reactive methylating agent allowed the reaction to proceed efficiently at a lower temperature (100 °C) while maintaining good selectivity. nih.gov
Pressure is generally less of a controlling factor unless gaseous reagents are involved or when trying to run reactions above the normal boiling point of a solvent. For many of the liquid-phase reactions involved in this synthesis, the reactions are conducted at atmospheric pressure.
The table below demonstrates the typical influence of temperature on reaction outcomes, based on findings for related heterocyclic syntheses. nih.gov
| Temperature (°C) | Reaction Time (h) | Hypothetical Conversion (%) | Hypothetical Selectivity (%) | Remarks |
|---|---|---|---|---|
| 25 (Room Temp) | 48 | 30 | 99 | Very slow reaction rate. |
| 60 | 12 | 75 | 95 | Moderate rate, good selectivity. |
| 100 | 4 | 95 | 92 | Efficient conversion, slight decrease in selectivity. nih.gov |
| 140 | 1 | >99 | 85 | Very fast reaction, but significant formation of byproducts. nih.gov |
Catalyst Systems for Enhanced Formation
The synthesis of functionalized pyridine rings, such as the one in this compound, often relies on powerful catalytic systems to achieve high yields and selectivity. The formation of C-C and C-N bonds at specific positions on the pyridine ring is a key challenge addressed by modern catalysis.
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted nicotinic acid derivatives. For instance, the Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is frequently used. Research into the synthesis of 6-phenylnicotinic acid derivatives demonstrates the use of tetrakis(triphenylphosphine)palladium as a catalyst to couple a boronic acid with a brominated nicotinic acid precursor. acs.org This highlights a viable catalytic strategy for modifying bromo-substituted nicotinates. Similarly, other palladium catalysts like Pd(dppf)Cl2 have been effectively used in reactions involving related starting materials such as methyl 4-bromo-2-methylbenzoate, underscoring the versatility of palladium catalysis in this chemical space. google.com
Beyond homogeneous systems, heterogeneous catalysts are gaining prominence for their environmental and practical benefits, such as ease of separation and recyclability. numberanalytics.com Research has explored novel heterogeneous catalysts, including a Brønsted acid nanocatalyst derived from natural asphalt, for the synthesis of various pyridine derivatives. rsc.org Other advanced materials like zeolites and metal-organic frameworks (MOFs) are also being investigated as robust platforms for catalyzing reactions on pyridine rings. numberanalytics.com
| Catalyst Type | Example Catalyst | Application in Pyridine/Nicotinate (B505614) Synthesis | Key Advantage |
|---|---|---|---|
| Homogeneous (Palladium) | Tetrakis(triphenylphosphine)palladium(0) | Suzuki coupling for C-C bond formation on the pyridine ring. acs.org | High activity and selectivity for cross-coupling reactions. |
| Homogeneous (Palladium) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Used in coupling reactions with related bromo-aromatic esters. google.com | Effective for a range of substrate combinations. |
| Heterogeneous (Nanocatalyst) | Natural Asphalt-Based Brønsted Acid | Synthesis of 2-amino-3-cyanopyridines. rsc.org | Sustainable, reusable, and operates in green solvents like water. rsc.org |
| Heterogeneous (Framework) | Zeolites and Metal-Organic Frameworks (MOFs) | General catalysis for alkylation and acylation of pyridines. numberanalytics.com | High stability, catalyst recyclability, and ease of product separation. numberanalytics.com |
Advanced Synthetic Techniques in Nicotinate Preparation
To meet the demands of modern chemical research and production, synthetic strategies are continuously evolving. For nicotinate esters and their derivatives, the focus has shifted towards methods that accelerate reaction times and allow for efficient, large-scale production.
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com By utilizing microwave irradiation, chemical reactions can be conducted at higher temperatures and pressures in a controlled manner, leading to dramatic accelerations in reaction rates. researchgate.net The benefits commonly reported include substantially shorter reaction times, increased product yields, and often, higher product purity. mdpi.comresearchgate.net
In the context of heterocyclic chemistry, microwave assistance has been successfully applied to the synthesis of compounds structurally related to nicotinates. For example, the synthesis of 4-substituted 2-methylthiopyrimidines, which would typically require prolonged reaction times, can be achieved in just a few minutes with moderate to excellent yields using microwave irradiation. researchgate.net Similarly, a comparative study on the synthesis of 3,4-dihydro-2H-benzo[b] Current time information in Denbighshire, GB.nih.govoxazines demonstrated a significant improvement in both reaction time and yield when switching from conventional heating to microwave assistance. arkat-usa.org These examples strongly suggest that the synthesis steps involved in producing this compound could be significantly optimized through the application of microwave technology.
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 7–10 hours arkat-usa.org | 6–9 minutes arkat-usa.org |
| Product Yield | 62–68% arkat-usa.org | 79–85% arkat-usa.org |
| Conditions | Refluxing Methanol arkat-usa.org | Ethanol, 300W Power mdpi.com |
Flow Chemistry Approaches for Scalable Production
For the large-scale and continuous production of complex molecules, flow chemistry presents a paradigm shift from traditional batch processing. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This methodology offers enhanced safety, improved product consistency, and straightforward scalability.
The application of flow chemistry has been successfully demonstrated for the synthesis of complex pyridine-containing scaffolds. For instance, a two-step continuous-flow synthesis was developed for a 1,4,6,7-tetrahydro-5H- Current time information in Denbighshire, GB.nih.govajrconline.orgtriazolo[4,5-c]pyridine scaffold, which serves as a key intermediate for clinical drug candidates. rsc.org This approach not only streamlines the production process but also enables access to intermediates that may be challenging to produce in large quantities using batch methods. The principles of flow chemistry are directly applicable to the manufacturing of this compound, offering a pathway to efficient, safe, and scalable synthesis for industrial applications.
| Advantage of Flow Chemistry | Description |
|---|---|
| Scalability | Production can be increased by running the system for longer periods or by "scaling out" (running multiple systems in parallel). |
| Safety | Small reaction volumes at any given time minimize the risks associated with exothermic or hazardous reactions. |
| Process Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. rsc.org |
| Efficiency | Continuous operation reduces downtime between batches and can lead to higher overall throughput. rsc.org |
Cross-Coupling Reactions at the Bromine Center
The bromine atom in this compound serves as a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation.libretexts.orgrsc.orgnih.gov
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. libretexts.orgrsc.org In the context of this compound, this reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent. libretexts.orgrsc.orgnih.gov
The Suzuki-Miyaura reaction is compatible with a wide range of organoboron reagents, including boronic acids and boronic esters (such as pinacol (B44631) esters). libretexts.orgyonedalabs.com This allows for the introduction of a diverse array of substituents at the C4 position of the pyridine ring. The choice of the organoboron reagent can be tailored for specific applications and reaction conditions. rsc.org For instance, boronic esters often exhibit enhanced stability compared to their corresponding boronic acids. yonedalabs.com
Table 1: Examples of Organoboron Reagents Used in Suzuki-Miyaura Coupling
| Organoboron Reagent | Type | Notes |
|---|---|---|
| Phenylboronic acid | Boronic Acid | Commonly used for introducing phenyl groups. libretexts.org |
| Alkylboronic acids | Boronic Acid | Used for introducing alkyl groups. nih.gov |
| Aryl trifluoroborates | Trifluoroborate Salt | An alternative to boronic acids, often exhibiting different reactivity. libretexts.org |
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org The use of dialkylbiaryl phosphine ligands has enabled the coupling of a broad range of substrates, including heteroaryl systems, often at low catalyst loadings. nih.gov Optimization of catalyst loading is a critical aspect of developing efficient and cost-effective synthetic protocols. researchgate.net Research has demonstrated that with highly active catalyst systems, loadings can be significantly reduced without compromising the reaction yield. nih.gov
Other Transition Metal-Catalyzed C-C Cross-Coupling Reactions (e.g., Sonogashira, Negishi, Stille)
Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other important C-C bond-forming reactions.
Sonogashira Coupling : This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental for the synthesis of aryl alkynes. While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed to overcome these limitations. organic-chemistry.org
Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. organic-chemistry.orgresearchgate.net It is a versatile method for creating C-C bonds and was one of the first reliable methods for the synthesis of unsymmetrical biaryls. organic-chemistry.orgorgsyn.org
Stille Coupling : This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. The Stille reaction is often compared to the Suzuki coupling due to the similar electronegativity of tin and boron. libretexts.org
Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)
The formation of carbon-heteroatom bonds is another crucial transformation for this compound, enabling the introduction of nitrogen and oxygen functionalities.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of C-N bonds, reacting an aryl halide with an amine. organic-chemistry.orgwikipedia.orgresearchgate.net The development of this reaction has provided a powerful tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org
Chan-Lam Coupling : The Chan-Lam coupling offers a complementary method for C-N and C-O bond formation, typically using a copper catalyst. organic-chemistry.orgwikipedia.orgnih.govnih.gov This reaction can be performed under mild conditions, often at room temperature and open to the air, using arylboronic acids as the coupling partners. organic-chemistry.orgwikipedia.org The presence of an electron-withdrawing group on the pyrimidine (B1678525) ring can significantly facilitate the Chan-Lam N-arylation. nih.gov
Nucleophilic Aromatic Substitution (SNAr) at Pyridine Ring Positions
While cross-coupling reactions at the bromine center are predominant, the electron-deficient nature of the pyridine ring in this compound can also allow for nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing ester group and the nitrogen atom in the ring activates the molecule towards attack by nucleophiles. The positions ortho and para to the nitrogen atom and the activating group are particularly susceptible to substitution. However, the reactivity in SNAr reactions will be influenced by the specific nucleophile and reaction conditions.
Displacement of the Bromine Atom by Diverse Nucleophiles
The bromine atom at the C4 position of this compound is susceptible to displacement by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govmasterorganicchemistry.com The pyridine ring, being inherently electron-deficient, facilitates this type of reaction. The SNAr mechanism typically involves a two-step addition-elimination process where the nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Aromaticity is then restored upon the departure of the bromide ion. masterorganicchemistry.com
A range of nucleophiles can be employed in these transformations, leading to a diverse array of substituted pyridine derivatives. Common nucleophiles and their corresponding products are detailed in the table below.
| Nucleophile | Reagent Example | Product Type |
| Amines | Piperidine, Morpholine | 4-Amino-2-methoxynicotinates |
| Alkoxides | Sodium Methoxide | 2,4-Dimethoxynicotinates |
| Thiolates | Sodium Thiophenoxide | 4-(Phenylthio)-2-methoxynicotinates |
| Phenoxides | Sodium Phenoxide | 4-Phenoxy-2-methoxynicotinates |
This table illustrates potential reactions based on established SNAr principles on activated aromatic systems.
The reaction conditions for these substitutions, such as solvent and temperature, can influence the reaction rate and yield. For instance, the use of aprotic solvents can alter the rate-determining step of the reaction. nih.gov
Substituent Effects on SNAr Reactivity and Regioselectivity
The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the electronic properties of its substituents. masterorganicchemistry.comnih.gov In this compound, the key substituents are the pyridine nitrogen, the methoxy group at C2, and the methyl ester group at C3.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, and C6).
Methyl Ester Group (at C3): The methyl ester group is an electron-withdrawing group that further enhances the electrophilicity of the pyridine ring, thereby increasing its susceptibility to nucleophilic attack.
Methoxy Group (at C2): The methoxy group is electron-donating through resonance but electron-withdrawing through induction. Its position at C2, ortho to the attacking site at C4, can influence the stability of the Meisenheimer intermediate.
The combined effect of these substituents makes the C4 position an active site for nucleophilic substitution. The placement of electron-withdrawing groups ortho or para to the leaving group generally results in faster reaction rates compared to meta placement, as this allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the activating group. masterorganicchemistry.com While the ester group is at the meta position (C3) relative to the bromine at C4, the strong activation provided by the ring nitrogen at the para position is the dominant factor.
Functional Group Interconversions of the Nicotinate Moiety
Beyond the displacement of the bromine atom, the ester and pyridine nitrogen functionalities of the nicotinate moiety offer further avenues for chemical modification.
Hydrolysis and Transesterification of the Methyl Ester
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-methoxynicotinic acid. This reaction is typically carried out under acidic or basic conditions. For instance, methyl nicotinate itself undergoes hydrolysis to form nicotinic acid and methanol. nih.govdrugbank.comguidechem.com A similar transformation is expected for its bromo-methoxy substituted derivative.
Transesterification, the conversion of one ester to another, is also a feasible transformation. This can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, studies on other nicotinate esters have shown that the nature of the alcohol can affect the reaction. nih.gov
| Reaction | Reagents | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 4-bromo-2-methoxynicotinic acid |
| Transesterification | R-OH, H⁺ or Base | Alkyl 4-bromo-2-methoxynicotinate |
This table outlines the expected functional group interconversions of the ester moiety.
Reduction of the Ester Group to Alcohol or Aldehyde
The methyl ester can be reduced to a primary alcohol or, under controlled conditions, to an aldehyde. A common method for the reduction of aromatic esters to their corresponding alcohols is the use of sodium borohydride (B1222165) in methanol. scholarsresearchlibrary.com This system has been successfully used to reduce methyl nicotinate to 3-pyridyl methanol in high yields. scholarsresearchlibrary.com Applying this to this compound would yield (4-bromo-2-methoxypyridin-3-yl)methanol. More exhaustive reductions can convert the ester directly to a methyl group using nickel catalysis. chemrxiv.org
| Reducing Agent | Product |
| Sodium Borohydride/Methanol | (4-bromo-2-methoxypyridin-3-yl)methanol |
| Lithium Aluminium Hydride | (4-bromo-2-methoxypyridin-3-yl)methanol |
| Diisobutylaluminium hydride (DIBAL-H) (controlled) | 4-bromo-2-methoxynicotinaldehyde |
This table presents potential reduction products based on common reducing agents for esters.
Derivatization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows for its derivatization through various reactions.
N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents, such as methyl iodide, to form a quaternary pyridinium (B92312) salt.
N-Oxide Formation: Oxidation of the pyridine nitrogen with reagents like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.
Zincke Reaction: More advanced derivatizations include the Zincke reaction, which involves the ring-opening of a pyridinium salt by an amine, followed by cyclization to form a new substituted pyridine. This strategy has been developed for nitrogen isotope exchange in pyridines. nih.gov
These derivatizations provide a means to further modify the electronic and steric properties of the molecule, opening up possibilities for more complex molecular architectures.
Construction of Poly-Substituted Pyridine Architectures
No research articles or patents were found that describe the use of this compound as a starting material for the construction of poly-substituted pyridine architectures. Methodologies for creating such structures are abundant in chemical literature, often employing cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination on brominated pyridine cores. Theoretically, the bromine atom at the 4-position of this compound could be leveraged for such transformations, allowing for the introduction of various aryl, alkyl, or amino groups. However, no documented instances of these specific applications for this compound are available.
Synthesis of Advanced Heterocyclic Systems Incorporating the Nicotinate Unit
There is no available data on the use of this compound in the synthesis of more advanced, fused, or complex heterocyclic systems. The nicotinate structure is a common motif in larger ring systems, but the specific role of this particular brominated and methoxylated variant as a precursor has not been detailed in the scientific literature.
Role as a Precursor for Diverse Pharmacologically Relevant Scaffolds
A search of medicinal chemistry and pharmacology literature did not yield any results where this compound is explicitly mentioned as a precursor or intermediate in the synthesis of pharmacologically relevant scaffolds. While substituted nicotinates are integral to numerous pharmaceuticals, the synthetic pathways leading to them that utilize this specific starting material are not documented in accessible databases.
Contributions to the Synthesis of Agrochemical Targets
Similarly, the field of agrochemical synthesis lacks specific references to this compound. Substituted pyridines are a major class of compounds used in herbicides, insecticides, and fungicides. The functional groups on this compound make it a plausible candidate for derivatization into active agrochemical ingredients. Nevertheless, there are no published studies or patents that confirm its use for these purposes.
Mechanistic Investigations and Computational Studies
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Methyl 4-bromo-2-methoxynicotinate is a substituted halopyridine frequently utilized as a substrate in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The mechanistic pathways for these transformations, particularly for widely used methods like the Suzuki-Miyaura coupling, follow a well-established catalytic cycle centered around a palladium catalyst. While specific kinetic and thermodynamic parameters for each intermediate involving this compound are not extensively detailed in the literature, the cycle is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involving a substrate like this compound is initiated by the oxidative addition of the C-Br bond at the 4-position of the pyridine (B92270) ring to a low-valent palladium(0) complex (often generated in situ from a palladium(II) precatalyst). This step is typically rate-determining and results in the formation of a square planar palladium(II) intermediate, where the pyridine moiety and the bromide are bonded to the metal center. researchgate.netwikipedia.org
Following oxidative addition, the transmetalation step occurs. In this phase, the organoboron reagent (e.g., a boronic acid or its ester derivative), activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide. This forms a new diorganopalladium(II) intermediate.
The final step is reductive elimination , where the two organic fragments—the nicotinic acid derivative and the group from the organoboron reagent—are coupled, forming the new C-C bond. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org The efficiency of this cycle is crucial for achieving high yields, and the stability and reactivity of intermediates are influenced by ligands coordinated to the palladium center.
Table 1: Key Steps in the Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
| Step | Description | Palladium Oxidation State Change | Key Intermediate |
| Oxidative Addition | The C-Br bond of this compound adds across the Pd(0) center. | 0 → +2 | Aryl-Pd(II)-Halide complex |
| Transmetalation | The organic group from the activated organoboron reagent replaces the halide on the Pd(II) complex. | No change (+2) | Diaryl-Pd(II) complex |
| Reductive Elimination | The two organic groups are expelled from the palladium center, forming the final product. | +2 → 0 | Regenerated Pd(0) catalyst |
Theoretical Chemistry Approaches to Reaction Pathways and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms of complex organic transformations, including palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org Although specific DFT studies on this compound are not prominent in the surveyed literature, the established methodologies can be applied to understand its reactivity.
Theoretical approaches can be used to model several aspects of the reaction:
Reaction Pathways : By calculating the potential energy surface, computational models can map the entire reaction pathway, identifying the structures of reactants, transition states, and intermediates. This allows for a step-by-step visualization of the catalytic cycle. mdpi.com
Energetics : DFT calculations can determine the activation energies for key steps like oxidative addition and reductive elimination, as well as the relative energies of intermediates. This information helps to identify the rate-determining step and rationalize experimental observations, such as reaction rates and yields. mdpi.com
Regioselectivity : Computational models can explain the observed regioselectivity by comparing the activation barriers for reactions at different positions on the pyridine ring. For a molecule like this compound, theoretical studies could quantify the electronic effects of the methoxy (B1213986) and ester groups on the C-Br bond strength and its susceptibility to oxidative addition. nih.gov
These computational tools are crucial for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of reactions with new substrates. rsc.org
Kinetics and Thermodynamics of Key Transformations
The kinetics of cross-coupling reactions involving halopyridines are highly dependent on the electronic nature of the substrate. For Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step. researchgate.net The rate of this step is influenced by the substituents on the pyridine ring. Electron-withdrawing groups generally accelerate the reaction by making the carbon attached to the halogen more electrophilic and susceptible to attack by the electron-rich palladium catalyst.
In the case of this compound, the strongly electron-withdrawing methyl nicotinate (B505614) group at the C3 position would be expected to increase the rate of oxidative addition at the C4 position. A comparative kinetic study of Suzuki reactions involving various bromo-aromatics demonstrated that electron-deficient substrates tend to react faster. researchgate.net While the methoxy group at C2 is electron-donating, its effect is likely outweighed by the powerful withdrawing effect of the adjacent ester group and the inherent electron-deficient nature of the pyridine ring.
Table 2: Expected Influence of Substituents on the Kinetics of Suzuki Coupling
| Substituent | Position | Electronic Effect | Expected Impact on Oxidative Addition Rate |
| Methoxy (-OCH₃) | C2 | Donating (Resonance), Withdrawing (Inductive) | Moderate; may slightly decrease or increase rate depending on the balance of effects. |
| Methyl Ester (-CO₂Me) | C3 | Strongly Withdrawing | Significant rate acceleration. |
| Nitrogen Atom | C1 | Strongly Withdrawing | General activation of the ring towards oxidative addition compared to benzene. |
Analytical and Spectroscopic Characterization Techniques in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For Methyl 4-bromo-2-methoxynicotinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration). The expected signals would include those for the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) would be crucial in determining the substitution pattern on the pyridine ring.
¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of unique carbon environments and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in connecting the proton and carbon frameworks of the molecule, confirming the connectivity between the various functional groups.
A hypothetical data table for the expected NMR signals is presented below:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-5 | Expected Doublet | Expected CH Signal |
| H-6 | Expected Doublet | Expected CH Signal |
| OCH₃ (ester) | Expected Singlet | Expected CH₃ Signal |
| OCH₃ (ether) | Expected Singlet | Expected CH₃ Signal |
| C=O | - | Expected Quaternary Signal |
| C-2 | - | Expected Quaternary Signal |
| C-3 | - | Expected Quaternary Signal |
| C-4 | - | Expected Quaternary Signal |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₈BrNO₃), the expected monoisotopic mass would be precisely calculated and compared with the experimental value.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the ester and methoxy groups, as well as the loss of bromine, would result in characteristic fragment ions, further corroborating the proposed structure.
A summary of expected HRMS data is as follows:
| Analysis | Expected Value |
| Molecular Formula | C₈H₈BrNO₃ |
| Calculated Monoisotopic Mass | Value would be calculated based on the most abundant isotopes |
| Observed Mass | Experimental value from HRMS |
| Major Fragment Ions | Expected m/z values corresponding to key fragments |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O stretches of the ester and ether functionalities, and the aromatic C-H and C=C/C=N stretching and bending vibrations of the substituted pyridine ring.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1720-1740 |
| C-O (Ester and Ether) | 1000-1300 |
| Aromatic C=C/C=N | 1400-1600 |
| Aromatic C-H | 3000-3100 |
X-ray Crystallography for Solid-State Structural Elucidation
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This data would definitively confirm the connectivity and stereochemistry of the molecule. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the packing of molecules in the solid state.
A representative table of crystallographic data that would be obtained is shown below:
| Parameter | Value |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (ų) | Calculated from unit cell dimensions |
| Z (molecules per unit cell) | Integer value |
| Calculated Density (g/cm³) | Calculated value |
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Green Synthetic Protocols
The chemical industry is increasingly prioritizing environmentally friendly processes. For nicotinic acid derivatives, this translates to a move away from hazardous reagents and solvents, and the adoption of energy-efficient methods.
Key areas of development include:
Biocatalysis: The use of enzymes, such as lipases, offers a green alternative to traditional chemical catalysis. nih.gov Enzymatic reactions can be performed under mild conditions, often in aqueous or environmentally benign solvents, leading to high selectivity and reduced waste. nih.gov For instance, the enzymatic synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in continuous-flow microreactors, significantly cutting down reaction times and energy consumption. nih.gov
Flow Chemistry: Continuous-flow reactors are gaining traction for their ability to improve reaction efficiency, safety, and scalability. vcu.edu This technology allows for precise control over reaction parameters, leading to higher yields and purity. A notable example is the streamlined, single-step synthesis of Nevirapine, an HIV drug, from a five-step batch process, which resulted in a 75% reduction in production costs and a yield increase from 58% to 92%. vcu.edu
Alternative Solvents: Research is ongoing to replace traditional, often toxic, organic solvents with greener alternatives like ionic liquids or supercritical fluids. google.com These solvents can offer unique reactivity and simplify product separation.
Catalyst Innovation: The development of novel catalysts, such as those based on earth-abundant metals or metal-free systems, is a key goal. Iodoxybenzoic acid (IBX) has been shown to be an effective and environmentally friendly oxidizing agent for the aromatization of Hantzsch 1,4-dihydropyridines to pyridine (B92270) derivatives. organic-chemistry.org
A comparative look at traditional versus emerging green synthetic approaches is presented below:
| Feature | Traditional Synthesis | Green Synthesis |
| Catalysts | Often rely on aggressive acid or metal catalysts. google.com | Utilizes biocatalysts (e.g., lipases), and environmentally benign chemical catalysts. nih.gov |
| Solvents | Frequently employs hazardous organic solvents. | Prefers water, tert-amyl alcohol, or other green solvents. nih.gov |
| Reaction Conditions | May require high temperatures and pressures. | Typically proceeds under milder conditions. nih.gov |
| Waste Generation | Can produce significant amounts of by-products and waste. | Aims for higher atom economy and reduced waste streams. mdpi.com |
| Efficiency | Can involve multiple, discrete steps. | Employs continuous-flow systems and one-pot reactions to improve efficiency. vcu.edunih.gov |
Chemo- and Regioselective Functionalization Strategies
The presence of a bromo and a methoxy (B1213986) group, in addition to the ester functionality on the pyridine ring, offers multiple sites for chemical modification. Developing strategies to selectively target one site over the others is a significant area of research.
Current and future strategies include:
Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. organic-chemistry.org These reactions allow for the introduction of a wide range of substituents at the 4-position. The use of specific ligands, like X-Phos, can enable mild reaction conditions and high yields for coupling with aryl chlorides. organic-chemistry.org
Directed Ortho-Metalation (DoM): While not directly applicable to the 4-bromo position, the principles of DoM could be adapted to functionalize other positions on the nicotinate (B505614) core by employing suitable directing groups.
Selective Demethylation/Alkylation: The methoxy group at the 2-position can be selectively cleaved to reveal a hydroxyl group, which can then be further functionalized. Alternatively, O-alkylation of related hydroxy-pyridines is a common strategy. researchgate.net
Grignard Reagent Addition: The addition of Grignard reagents to pyridine N-oxides, followed by treatment with reagents like acetic anhydride, can lead to the introduction of substituents at the 2-position. organic-chemistry.org
The following table summarizes the potential functionalization sites and the corresponding chemical transformations:
| Position | Functional Group | Potential Transformation | Reagents/Conditions |
| 4 | Bromo | Cross-coupling | Pd catalysts, organoboron/tin/zinc reagents organic-chemistry.org |
| 2 | Methoxy | Demethylation | Strong acids or Lewis acids |
| 3 | Ester | Hydrolysis, Amidation | Acid/base hydrolysis, amine nucleophiles nih.gov |
| Ring Nitrogen | - | N-oxide formation | Oxidizing agents (e.g., m-CPBA) |
Integration into High-Throughput Synthesis and Discovery Platforms
High-throughput synthesis (HTS) allows for the rapid generation of large libraries of compounds for screening in drug discovery and materials science. The well-defined reactivity of methyl 4-bromo-2-methoxynicotinate makes it an ideal scaffold for HTS.
Key aspects of this integration include:
Solid-Phase Synthesis: Attaching the nicotinate core to a solid support would enable the use of excess reagents and simplified purification through washing, which is highly amenable to automation.
Parallel Synthesis: The use of multi-well plates allows for the simultaneous execution of numerous reactions, each with a different building block coupled to the nicotinate scaffold.
Robotics and Automation: Automated liquid handlers and robotic systems can perform the repetitive tasks of reagent addition, reaction monitoring, and purification, significantly accelerating the discovery process.
The amenability of this compound to HTS is crucial for its application in generating diverse chemical libraries for identifying new bioactive molecules.
Exploration of Novel Reactivity Modalities for the Nicotinate Core
Beyond its established role as a scaffold, researchers are exploring novel ways to manipulate the electronic properties and reactivity of the nicotinate core itself.
Emerging areas of research include:
Photoredox Catalysis: This technique uses light to initiate single-electron transfer processes, enabling novel bond formations and functionalizations under mild conditions. The pyridine ring can participate in such reactions, opening up new avenues for derivatization.
C-H Activation: Directly functionalizing the C-H bonds of the pyridine ring is a highly atom-economical approach. While challenging, the development of new catalysts for regioselective C-H activation is a major goal in organic synthesis. organic-chemistry.org
Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of a solvent, is a green and efficient synthetic method. nih.gov This approach has been used to synthesize novel nicotinic acid derivatives. nih.gov
Bioisosteric Replacement: In medicinal chemistry, the nicotinate core can serve as a bioisostere for other aromatic systems, such as a phenyl ring. Exploring these replacements can lead to compounds with improved pharmacological properties.
The ongoing exploration of these novel reactivity modalities promises to expand the synthetic utility of this compound and related pyridine derivatives, paving the way for the discovery of new molecules with valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
